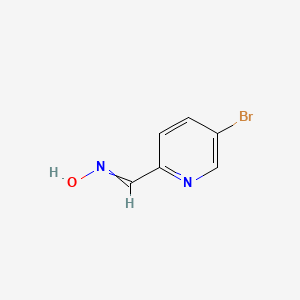

5-bromopicolinaldehyde oxime

CAS No.:

Cat. No.: VC14354513

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrN2O |

|---|---|

| Molecular Weight | 201.02 g/mol |

| IUPAC Name | N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H |

| Standard InChI Key | REIWTWVVFCFHCB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1Br)C=NO |

Introduction

Chemical Identity and Structural Properties

5-Bromopicolinaldehyde oxime is a derivative of 5-bromopicolinaldehyde, where the aldehyde group () is converted into an oxime (). This modification enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The compound’s IUPAC name is N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine, and its canonical SMILES representation is .

Molecular and Physical Characteristics

The compound’s molecular structure includes a pyridine ring substituted with a bromine atom at the 5-position and an oxime group at the 2-position. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.02 g/mol | |

| CAS Number | 501939-52-2 | |

| Storage Conditions | 2–8°C in a sealed container |

The presence of both bromine and oxime groups contributes to its polarity and solubility in polar solvents such as ethanol and methanol.

Synthesis and Optimization

The synthesis of 5-bromopicolinaldehyde oxime is a two-step process starting from 5-bromopicolinaldehyde (CAS No. 31181-90-5), which is commercially available at 95% purity .

Reaction Mechanism

-

Formation of the Oxime:

The aldehyde group of 5-bromopicolinaldehyde reacts with hydroxylamine hydrochloride () in a nucleophilic addition-elimination sequence. The reaction is typically conducted in ethanol or methanol under reflux conditions:Yields exceeding 70% are achievable with purification via recrystallization or column chromatography.

-

Industrial-Scale Considerations:

Scaling up production requires optimizing parameters such as temperature, solvent volume, and stoichiometric ratios. Continuous stirred-tank reactors (CSTRs) are proposed for large batches to maintain consistent mixing and heat distribution.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): NMR spectra confirm the oxime’s geometry (E/Z isomers) through characteristic shifts at δ 8.2–8.5 ppm for the imine proton .

-

High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks at 201.02 validate the compound’s molecular formula.

Applications in Research and Industry

Organic Synthesis

5-Bromopicolinaldehyde oxime acts as a precursor for heterocyclic compounds, including imidazoles and pyrazines. Its oxime group participates in cycloaddition reactions, forming five- or six-membered rings critical in medicinal chemistry. For example, it serves as a ligand in coordination complexes with transition metals like copper and nickel, which are explored for catalytic applications .

Pharmaceutical Research

Oximes are renowned for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds. While 5-bromopicolinaldehyde oxime’s efficacy in this context is under investigation, structural analogs have demonstrated promise as antidotes for nerve agent poisoning .

Agrochemical Development

The compound’s bromine substituent enhances its bioactivity, making it a candidate for fungicides and herbicides. Derivatives incorporating thioether or sulfoxide groups show enhanced stability in soil environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume